molecular formula C21H18N4O3S2 B2372571 4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921543-35-3

4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Numéro de catalogue: B2372571
Numéro CAS: 921543-35-3
Poids moléculaire: 438.52
Clé InChI: XQTCLCLQASQWDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a sophisticated synthetic compound featuring a benzothiazole core linked to a substituted thiazole via an acetamide bridge. Its molecular structure, characterized by the presence of multiple heterocyclic systems, makes it a valuable scaffold in medicinal chemistry and drug discovery research. The compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. The structural components of this molecule are closely related to classes of compounds known for their significant biological potential. The 2-aminothiazole scaffold is a privileged structure in drug development, with derivatives demonstrating a wide range of pharmacological applications, including potent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase . Similarly, the benzothiazole moiety is a recognized pharmacophore in the development of bioactive agents, particularly with reported anti-mycobacterial and anti-tubercular properties . The specific arrangement of these rings in this compound suggests it may serve as a key intermediate or candidate for investigating new therapeutic agents, potentially targeting infectious diseases or metabolic disorders. Researchers can utilize this compound in various applications, including as a building block for the synthesis of more complex molecules, a candidate for high-throughput screening in phenotypic assays, or a lead compound for structure-activity relationship (SAR) studies. Its complex structure also makes it suitable for computational chemistry studies, such as molecular docking, to predict its interactions with biological targets and understand its mechanism of action at a molecular level . This product is strictly for professional laboratory research use.

Propriétés

IUPAC Name

4-methoxy-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-12-3-8-16-17(9-12)30-21(23-16)24-18(26)10-14-11-29-20(22-14)25-19(27)13-4-6-15(28-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTCLCLQASQWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the molecular formula C21H18N4O3S2 and a molecular weight of 438.52, is a compound of interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of 4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation.

Molecular Targets:

  • Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptors: It may interact with receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.

Biochemical Pathways:
The compound appears to influence several critical pathways:

  • Apoptosis: Induction of programmed cell death in cancer cells.
  • Cell Cycle Regulation: Arresting the cell cycle at specific checkpoints to prevent tumor growth.
  • Inflammatory Response: Modulating cytokine production, particularly interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).

Research Findings

Recent studies have highlighted the promising biological activities of this compound.

Anticancer Activity

In vitro studies have demonstrated that 4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Efficacy: The compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM, comparable to established anticancer agents .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has also been investigated:

  • Cytokine Inhibition: It has been shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Mechanistic Insights: The inhibition of cyclooxygenase (COX) enzymes has been suggested as a mechanism for its anti-inflammatory effects .

Case Studies

Several case studies have reported on the synthesis and evaluation of benzothiazole derivatives, including this specific compound:

StudyFindings
Mortimer et al. (2006)Identified potent anticancer properties in benzothiazole derivatives, highlighting the importance of structural modifications for enhanced activity.
Noolvi et al. (2012)Reported significant anticancer activity against non-small cell lung cancer, emphasizing the role of specific substitutions on the benzothiazole core.
Recent Synthesis StudiesShowed that modifications to the benzothiazole nucleus can lead to increased cytotoxicity across various human cancer cell lines .

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, notably in anticancer and anticonvulsant applications. Its thiazole structure is known for contributing to significant pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with thiazole structures. The presence of electron-donating groups, such as methoxy, enhances cytotoxicity by improving lipophilicity and cellular uptake.

Table 1: Cytotoxicity of Related Thiazole Compounds

CompoundCell LineIC50 (µM)Reference
Compound 1A4311.61 ± 1.92
Compound 2Jurkat<1.0
4-Methoxy CompoundHT29TBDCurrent Study

The compound's mechanism may involve the inhibition of oncogenic pathways such as BRAF/VEGFR signaling, leading to reduced tumor proliferation and increased apoptosis in cancer cells.

Anticonvulsant Activity

Thiazole derivatives are also studied for their anticonvulsant properties. Modifications in their structure can enhance efficacy against seizures.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelEfficacy (%)Reference
Compound APTZ-induced seizures100% protectionCurrent Study
Compound BMaximal electroshockTBDCurrent Study

The biological activity may involve interactions with neurotransmitter systems, particularly GABAergic pathways, contributing to its anticonvulsant effects.

Case Studies

A notable case study evaluated a structurally similar compound on human cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that derivatives from thiazoles could offer new avenues for cancer treatment.

Case Study Example

In a study focusing on thiazole derivatives, compounds were synthesized and tested against various cancer cell lines, demonstrating promising anticancer potential. The highest activity was attributed to specific structural features, including the methoxy group on the phenyl ring.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
4-Methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (Target) ~441.5 Not reported ~3.2 <0.1 (PBS)
TOZ5 444.4 Not reported ~2.8 0.5 (DMSO)
CAS 91506-71-7 314.36 Not reported ~2.5 1.2 (DMSO)

Q & A

Q. What are the common synthetic routes for synthesizing thiazole-containing benzamide derivatives like this compound?

The synthesis typically involves sequential coupling reactions to assemble the thiazole and benzothiazole moieties. For example:

  • Step 1 : Formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions .
  • Step 2 : Amide bond formation between the thiazole-amine intermediate and a substituted benzoyl chloride in dry pyridine or THF, with ice-bath stirring to control exothermic reactions .
  • Step 3 : Functionalization of the benzothiazole subunit via nucleophilic substitution or reductive amination, often requiring anhydrous solvents and catalysts like POCl₃ for cyclization .
    Key reagents : Thiourea, α-bromoketones, benzoyl chlorides, POCl₃.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • 1H/13C NMR : Essential for confirming regiochemistry of thiazole rings (e.g., δ 7.8–8.2 ppm for thiazole protons) and amide bond formation (δ 10–12 ppm for NH) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy or benzothiazole groups) .
  • HPLC : Ensures >95% purity, critical for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. What initial biological screening assays are recommended for this compound?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets) using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing thiazole-amide hybrids under varying conditions?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or coupling agents (HATU, EDCI) enhance amidation efficiency; POCl₃ is critical for cyclization steps .
  • Temperature Control : Reflux (70–80°C) for cyclization vs. ice-bath conditions for acid-sensitive intermediates .
    Example : Substituting pyridine with DMF increased amidation yields from 60% to 85% in analogous compounds .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from structural analogs with minor substituent changes. For example:

  • Methoxy vs. Nitro Groups : A nitro substituent at the benzamide position increased anticancer potency (IC₅₀ = 2.1 μM) compared to methoxy (IC₅₀ = 8.7 μM), likely due to enhanced electron-withdrawing effects .
  • Thiazole vs. Thiadiazole Cores : Thiadiazole analogs showed stronger antimicrobial activity (MIC = 4 μg/mL) but reduced solubility, complicating in vivo translation .
    Strategy : Perform side-by-side assays under identical conditions and use computational docking to rationalize structure-activity relationships (SAR) .

Q. What methodologies are effective for studying the compound’s mechanism of action?

  • Molecular Docking : Prioritize targets like tubulin or topoisomerase II, where benzothiazole derivatives are known to bind .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for protein targets (e.g., EGFR) .
  • Metabolomics : LC-MS-based profiling to identify downstream metabolic disruptions in treated cancer cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.